Methyl 1-amino-3-methylcyclopentane-1-carboxylate
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Overview
Description
Methyl 1-amino-3-methylcyclopentane-1-carboxylate is a chemical compound with the molecular formula C8H15NO2 It is a derivative of cyclopentane, featuring an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-methylcyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with methylamine and subsequent esterification. One common method includes the following steps:
Cyclopentanone Reaction: Cyclopentanone is reacted with methylamine in the presence of a catalyst to form 1-amino-3-methylcyclopentane.
Esterification: The resulting compound is then esterified using methanol and an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl 1-amino-3-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-8(9,5-6)7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
ZCNQJUIOFGXPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C(=O)OC)N |
Origin of Product |
United States |
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